1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride
Overview
Description
1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride is a chemical compound with the molecular formula C8H14ClN3O It is a derivative of piperazine, a heterocyclic organic compound, and oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride typically involves the reaction of piperazine with an oxazole derivative. One common method includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Alkylation of piperazine: The oxazole derivative is then reacted with piperazine in the presence of a suitable alkylating agent, such as methyl iodide or benzyl chloride, under controlled temperature and pressure conditions.
Formation of the dihydrochloride salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: These are used to ensure consistent reaction conditions and high yield.
Purification steps: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
Quality control: Rigorous testing is conducted to ensure the compound meets the required purity and quality standards.
Chemical Reactions Analysis
Types of Reactions
1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or oxazole ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Alkylating agents: Methyl iodide, benzyl chloride.
Major Products Formed
Oxidation products: Oxidized derivatives of the oxazole or piperazine rings.
Reduction products: Reduced forms of the compound with altered functional groups.
Substitution products: Compounds with new functional groups replacing the original ones on the piperazine or oxazole rings.
Scientific Research Applications
1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-Phenyl-1,2-oxazol-5-yl)methyl]piperazine dihydrochloride
- 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperazine dihydrochloride
Uniqueness
1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride is unique due to its specific combination of the piperazine and oxazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
5-(piperazin-1-ylmethyl)-1,2-oxazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.2ClH/c1-2-10-12-8(1)7-11-5-3-9-4-6-11;;/h1-2,9H,3-7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEIQSAZWMUYDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=NO2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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